Nonanenitrile
Overview
Description
Nonanenitrile, also known as pelargononitrile or octyl cyanide, is an organic compound with the molecular formula C₉H₁₇N. It is a colorless liquid with a faint, characteristic odor. This compound is a member of the nitrile family, which is characterized by the presence of a cyano group (-C≡N) attached to an alkyl chain. This compound is used in various industrial applications and scientific research due to its unique chemical properties .
Mechanism of Action
Target of Action
Nonanenitrile, also known as n-Octyl cyanide, is a type of nitrile compound Nitriles are organic compounds that contain a cyano functional group (C≡N)Nitrile-containing pharmaceuticals have been found to enhance binding affinity to their targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Mode of Action
Nitriles in general undergo various reactions, including nucleophilic attack of cyanide ion on an alkyl halide, dehydration of a primary amide, and reduction to a primary amine . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
This compound, like other nitriles, can participate in several biochemical pathways. Nitrile synthesis in biological systems follows two distinct pathways: formation of a carbon-nitrogen triple bond via dehydration of aldoxime, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde
Pharmacokinetics
Nitrile-containing pharmaceuticals have been found to improve the pharmacokinetic profile of parent drugs . In general, pharmacokinetics can be linear or nonlinear, depending on whether the drug concentrations generated in an individual after the administration of a dose are linearly related with the amount of dose administered .
Result of Action
The reactions of nitriles can lead to various changes in the target molecules, potentially altering their function .
Biochemical Analysis
Biochemical Properties
Nonanenitrile plays a significant role in biochemical reactions, particularly in organic synthesis and as an intermediate in the production of other chemicals. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of the cyano group. For instance, this compound can be involved in condensation reactions with aldehydes, catalyzed by enzymes such as aldolases . These interactions are crucial for the formation of complex organic molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, potentially altering the metabolic flux within cells . Additionally, this compound can impact cell signaling by interacting with signaling proteins, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction context. For example, this compound may inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds within the cell . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that this compound can have persistent effects on cellular function, particularly in in vitro studies where it is used as a reagent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of this compound can cause oxidative stress and damage to cellular components, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as nitrilases and nitrile hydratases . These enzymes facilitate the conversion of this compound into other metabolites, which can then enter various biochemical pathways. The presence of this compound can also affect the levels of certain metabolites, influencing overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins . These interactions help to localize this compound to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it participates in biochemical reactions . The localization of this compound within these compartments can affect its activity and function, contributing to its overall biochemical role.
Preparation Methods
Nonanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide.
Dehydration of Primary Amides: Another method involves the dehydration of a primary amide using dehydrating agents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.
Industrial Production: Industrially, this compound can be produced by the catalytic hydrogenation of nonanoic acid or its derivatives.
Chemical Reactions Analysis
Nonanenitrile undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield nonanoic acid and ammonia.
Reduction: Reduction of this compound with lithium aluminum hydride results in the formation of nonylamine.
Grignard Reaction: this compound reacts with Grignard reagents to form ketones.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and organometallic reagents (e.g., Grignard reagents). The major products formed from these reactions are nonanoic acid, nonylamine, and various ketones .
Scientific Research Applications
Nonanenitrile has several applications in scientific research:
Comparison with Similar Compounds
Nonanenitrile can be compared with other nitriles such as:
Hexanenitrile (C₆H₁₁N): A shorter-chain nitrile with similar chemical properties but different applications.
Octanenitrile (C₈H₁₅N): Another shorter-chain nitrile used in similar industrial applications.
Decanenitrile (C₁₀H₁₉N): A longer-chain nitrile with slightly different physical properties and applications.
This compound is unique due to its specific chain length, which provides a balance between volatility and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
nonanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-3-4-5-6-7-8-9-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZZPPHAMDJOSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022183 | |
Record name | Octyl cyanide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6022183 | |
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Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; Almost insoluble in water; [MSDSonline] | |
Record name | Nonanenitrile | |
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Vapor Pressure |
0.1 [mmHg] | |
Record name | Nonanenitrile | |
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CAS No. |
2243-27-8 | |
Record name | Nonanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octyl cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243278 | |
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Record name | Nonanenitrile | |
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Record name | Nonanenitrile | |
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Record name | Octyl cyanide | |
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Record name | N-octanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.100 | |
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Record name | OCTYL CYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q10KP3P20 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structural characterization of nonanenitrile?
A: this compound (n-octyl cyanide) is a nine-carbon straight-chain aliphatic nitrile. Its molecular formula is C9H17N, and its molecular weight is 143.27 g/mol. []
Q2: Are there any studies on the internal motions within the this compound molecule?
A: Yes, Carbon-13 NMR relaxation studies have been conducted on this compound and related compounds. These studies reveal that the internal motions of the n-alkyl chain can be characterized by specific relaxation times (τe) and activation energies (Ea(τe)) for each carbon atom. The study highlighted that for a variety of n-octyl compounds, the values for C-6 appear consistent, with τe(298) = 15 ± 2 ps and Ea(τe) = 15 ± 1 kJ mol−1. These findings suggest a degree of predictability in the internal motions of n-alkyl chains across various molecular contexts. []
Q3: Are there any cyanide-free methods to synthesize this compound?
A: Yes, a novel chemoenzymatic process combines metal-catalyzed hydroformylation with biocatalysis to produce this compound (as an n-/iso-mixture) from readily available n-alkenes. This method operates in an aqueous environment at low to moderate temperatures, offering a sustainable alternative to traditional cyanide-based syntheses. []
Q4: How is this compound detected and quantified in complex mixtures?
A: this compound is often found in urban aerosols alongside a complex mixture of organic nitrogen compounds. A sensitive and quantitative method for analyzing this compound in these complex matrices involves comprehensive gas chromatography coupled with nitrogen chemiluminescence detection (GCxGC-NCD). This technique boasts high selectivity and sensitivity for this compound with a limit of detection (LOD) of 0.27 pgN and a limit of quantitation (LOQ) of 1.19 pgN. []
Q5: Are there any known natural sources of this compound?
A: Yes, 9-(methylsulfinyl)this compound has been identified as a stress metabolite in Rorippa sylvestris, a plant species belonging to the Brassicaceae family. []
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